molecular formula C10H9N3O3 B14192292 1-[(4-Nitrophenoxy)methyl]-1H-imidazole CAS No. 918887-18-0

1-[(4-Nitrophenoxy)methyl]-1H-imidazole

Katalognummer: B14192292
CAS-Nummer: 918887-18-0
Molekulargewicht: 219.20 g/mol
InChI-Schlüssel: FFPATNLMPAMXIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Nitrophenoxy)methyl]-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a nitrophenoxy group attached to the imidazole ring through a methylene bridge. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Vorbereitungsmethoden

The synthesis of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole typically involves the reaction of 4-nitrophenol with a suitable imidazole derivative. One common method is the nucleophilic substitution reaction, where 4-nitrophenol reacts with a halomethylimidazole in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate or sodium hydroxide .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-[(4-Nitrophenoxy)methyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and imidazole derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, bases like sodium hydroxide, and solvents such as DMF and DMSO .

Wissenschaftliche Forschungsanwendungen

1-[(4-Nitrophenoxy)methyl]-1H-imidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the imidazole ring can coordinate with metal ions or form π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

1-[(4-Nitrophenoxy)methyl]-1H-imidazole can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, highlighting the versatility of the imidazole scaffold in chemical and biological research.

Eigenschaften

CAS-Nummer

918887-18-0

Molekularformel

C10H9N3O3

Molekulargewicht

219.20 g/mol

IUPAC-Name

1-[(4-nitrophenoxy)methyl]imidazole

InChI

InChI=1S/C10H9N3O3/c14-13(15)9-1-3-10(4-2-9)16-8-12-6-5-11-7-12/h1-7H,8H2

InChI-Schlüssel

FFPATNLMPAMXIT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCN2C=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.